An In-depth Technical Guide to the Physical Properties of Methyl 2-amino-2-(thiophen-2-yl)acetate Hydrochloride
An In-depth Technical Guide to the Physical Properties of Methyl 2-amino-2-(thiophen-2-yl)acetate Hydrochloride
This document provides a comprehensive technical overview of the physical and chemical properties of Methyl 2-amino-2-(thiophen-2-yl)acetate hydrochloride. Designed for researchers, chemists, and professionals in drug development, this guide synthesizes critical data with practical, field-proven methodologies for its characterization. The focus is on providing not just data, but the context and experimental rationale necessary for its effective use and analysis in a laboratory setting.
Core Chemical Identity and Structure
Methyl 2-amino-2-(thiophen-2-yl)acetate hydrochloride is a heterocyclic compound featuring a thiophene ring attached to an α-amino acid methyl ester backbone. It is supplied as a hydrochloride salt, which enhances its stability and modifies its solubility profile, making the primary amine group a protonated ammonium chloride. This salt form is common for amine-containing pharmaceutical intermediates.
The structural integrity and purity of this compound are paramount for its application as a chemical building block. The following table summarizes its key identifiers.
| Identifier | Value | Source |
| CAS Number | 132289-66-8 | [1][2][3] |
| Molecular Formula | C₇H₁₀ClNO₂S | [3] |
| Molecular Weight | 207.68 g/mol | [3] |
| IUPAC Name | methyl 2-amino-2-(thiophen-2-yl)acetate;hydrochloride | N/A |
| InChI Key | NZEQIXANVTXFEP-UHFFFAOYSA-N | [2] |
| Synonyms | methyl amino(2-thienyl)acetate hydrochloride | [2] |
Molecular Structure
The chemical structure consists of a central chiral carbon bonded to four different groups: a thiophen-2-yl ring, an amino group (protonated as an ammonium chloride salt), a methoxycarbonyl group (methyl ester), and a hydrogen atom. Understanding this structure is fundamental to interpreting its spectroscopic data and predicting its chemical reactivity.
Physicochemical Properties
The bulk physical properties of a compound are critical indicators of its identity and purity. These are the first parameters typically assessed upon receiving or synthesizing a new batch.
| Property | Observation | Source |
| Physical Form | Powder | [2] |
| Melting Point | 177-179 °C | [2] |
| Storage Temperature | Room Temperature (RT) | [2] |
Melting Point Determination: A Self-Validating Protocol
The melting point is a robust and rapidly measured physical constant. A narrow melting range, such as the 2°C range reported (177-179°C), is a strong indicator of high purity.[2] Impurities typically depress and broaden the melting range.
Methodology: Capillary Melting Point Determination This protocol ensures accuracy and reproducibility.
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Sample Preparation: Place a small amount of the finely ground, dry powder into a capillary tube, tapping gently to pack the material to a height of 2-3 mm.
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Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.
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Ramp Rate: Set a rapid ramp rate (e.g., 10-15°C/min) for an initial approximate determination.
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Refined Measurement: For the accurate measurement, use a fresh sample and set the ramp rate to a slow 1-2°C/min, starting from a temperature approximately 15-20°C below the expected melting point.
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Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
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Validation: Perform the measurement in triplicate. The results should be within a 1°C variance for a pure sample.
Solubility Assessment Workflow
Protocol for Qualitative Solubility Profiling
This protocol establishes an approximate solubility category in common laboratory solvents.
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Preparation: Aliquot 10 mg of the compound into separate, labeled glass vials.
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Solvent Addition (Step 1): To the first vial, add 0.1 mL of the test solvent (e.g., Water, Methanol, Ethanol, DMSO, Dichloromethane). This represents a concentration of 100 mg/mL.
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Mixing: Vortex the vial vigorously for 30 seconds.
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Observation (Step 1): Visually inspect the solution. If the solid is completely dissolved, it is classified as "Soluble" (>100 mg/mL).
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Solvent Addition (Step 2): If the solid is not fully dissolved, add an additional 0.9 mL of the solvent (for a total volume of 1.0 mL). This represents a concentration of 10 mg/mL.
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Mixing: Vortex again for 30 seconds. Gentle heating may be applied if thermal stability is not a concern.
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Observation (Step 2): If the solid is now dissolved, it is classified as "Sparingly Soluble" (10-100 mg/mL). If a significant amount of solid remains, it is classified as "Insoluble" (<10 mg/mL).
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Documentation: Record the results for each solvent tested in a table.
Spectroscopic Characterization
Spectroscopic analysis provides unambiguous structural confirmation. The following sections detail the expected results and standardized protocols for acquiring high-quality data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, ¹H and ¹³C NMR will confirm the presence and environment of all protons and carbon atoms.
Predicted ¹H and ¹³C NMR Spectral Data
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
| Thiophene H | 7.0 - 7.5 | m | 3H, aromatic |
| Cα-H | ~5.5 | s | 1H, methine |
| NH₃⁺ | 8.5 - 9.5 | br s | 3H, ammonium |
| O-CH₃ | ~3.8 | s | 3H, methyl ester |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| C=O | 168 - 172 | Ester carbonyl |
| Thiophene C | 125 - 140 | 4C, aromatic |
| Cα | 55 - 60 | Methine carbon |
| O-CH₃ | 52 - 55 | Methyl ester carbon |
Protocol for NMR Sample Preparation and Acquisition
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Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H protons.
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Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
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Acquisition: Acquire the spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters for ¹H (1D), ¹³C (1D), and confirmatory 2D spectra (e.g., COSY, HSQC) should be used.
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Data Processing: Process the raw data (FID) by applying Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule by their characteristic vibrational frequencies.
Expected Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 2800 | N-H stretch | R-NH₃⁺ (Ammonium salt) |
| ~1745 | C=O stretch | Ester |
| ~1600, ~1450 | C=C stretch | Thiophene ring |
| ~1250 | C-O stretch | Ester |
| ~700 | C-S stretch | Thiophene ring |
Protocol for Attenuated Total Reflectance (ATR) FT-IR
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Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the ambient spectrum (air, CO₂), which will be automatically subtracted from the sample spectrum.
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Sample Application: Place a small amount of the powder directly onto the ATR crystal.
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Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.
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Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
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Data Analysis: Identify the major absorption bands and compare them to known correlation tables to confirm the presence of the expected functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight and offering structural clues through fragmentation patterns.
Expected Mass Spectrometry Results Using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode, the primary species observed would be the molecular ion of the free base.
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Expected [M+H]⁺: 186.0481 m/z (for C₇H₁₀NO₂S⁺)
Protocol for ESI-MS Analysis
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Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent, typically methanol or acetonitrile, with a small amount of formic acid (0.1%) to promote ionization.
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Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through an LC system.
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Ionization: Apply appropriate ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve stable ionization.
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Mass Analysis: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 amu). High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition via accurate mass measurement.
Safety and Handling Information
Proper handling of any chemical substance is essential for laboratory safety. The following information is synthesized from available safety data.[1][2]
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity & Irritation | GHS07 (Exclamation Mark) | Warning | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[1]H315: Causes skin irritation.[1][2]H319: Causes serious eye irritation.[1][2]H335: May cause respiratory irritation.[2] |
Recommended Handling Practices
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
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Engineering Controls: Handle the powder in a well-ventilated area or a chemical fume hood to minimize inhalation risk.
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Storage: Store the compound in a tightly sealed container in a cool, dry place at room temperature, away from incompatible materials.[2]
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Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
This guide provides a foundational framework for the characterization and safe handling of Methyl 2-amino-2-(thiophen-2-yl)acetate hydrochloride. By combining established data with validated experimental protocols, researchers can ensure the quality and integrity of their work.
References
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methyl 2-amino-2-(thiophen-2-yl)acetate hydrochloride — Chemical Substance Information. ECHA. [Link]
